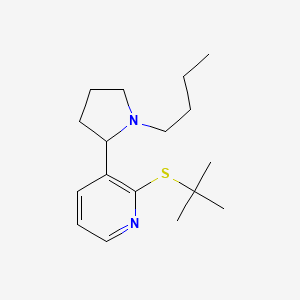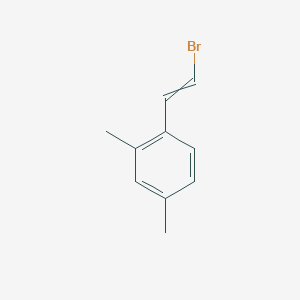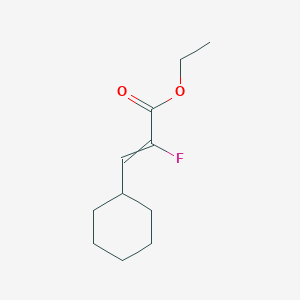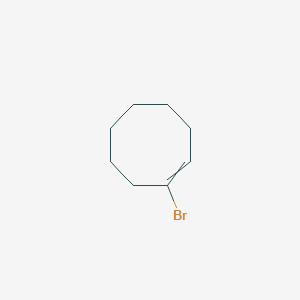![molecular formula C14H12BrNO2S B11823062 2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide](/img/structure/B11823062.png)
2-((4'-Bromo-[1,1'-biphenyl]-4-yl)sulfinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is an organic compound that features a biphenyl structure with a bromine atom and a sulfinyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the 4’ position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Sulfinylation: The brominated biphenyl is then subjected to sulfinylation to introduce the sulfinyl group. This can be done using a sulfinyl chloride reagent in the presence of a base such as triethylamine.
Acetamidation: Finally, the sulfinylated biphenyl is reacted with acetamide to form the desired compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the sulfinyl group, potentially using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: NaN3, KCN
Major Products
Oxidation: Sulfone derivatives
Reduction: De-sulfinylated biphenyl
Substitution: Azido or cyano derivatives
Applications De Recherche Scientifique
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be used in studies related to enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfinyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can modulate the activity of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the sulfinyl and acetamide groups, making it less versatile in terms of chemical reactivity.
4-Sulfinyl-1,1’-biphenyl: Lacks the bromine atom, which may reduce its applicability in certain substitution reactions.
2-Acetamido-1,1’-biphenyl: Lacks both the bromine and sulfinyl groups, limiting its potential interactions with molecular targets.
Uniqueness
2-((4’-Bromo-[1,1’-biphenyl]-4-yl)sulfinyl)acetamide is unique due to the presence of both the bromine and sulfinyl groups, which provide a combination of reactivity and interaction potential not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C14H12BrNO2S |
|---|---|
Poids moléculaire |
338.22 g/mol |
Nom IUPAC |
2-[4-(4-bromophenyl)phenyl]sulfinylacetamide |
InChI |
InChI=1S/C14H12BrNO2S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)19(18)9-14(16)17/h1-8H,9H2,(H2,16,17) |
Clé InChI |
QGWCRLHTCRXBQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)

![6-Fluoro-5,8,9,10-tetrahydrobenzo[8]annulen-5-one](/img/structure/B11823020.png)


![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)


![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)
